N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
Description
N-[4-(2,3-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is a critical intermediate in the synthesis of sertraline hydrochloride, the active ingredient in the antidepressant Zoloft®. This compound is synthesized via condensation of 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine. Catalytic methods, such as titanium tetrachloride or molecular sieves (3 Å pore size), are employed to drive the reaction . Recent advancements emphasize greener processes, including solvent optimization and reduced waste generation .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19/h2-8,12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSHTXEMAZHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts step employs aluminum(III) chloride (AlCl₃) as a Lewis acid catalyst. In a typical procedure, 2,3-dichlorobenzene reacts with β-tetralone derivatives at 98°C for 1.5 hours under anhydrous conditions. AlCl₃ facilitates electrophilic aromatic substitution, yielding the ketone precursor with >90% efficiency.
Imine Formation via Condensation
The ketone intermediate undergoes condensation with methylamine in methanol or dimethylformamide (DMF). Formic acid serves as a proton donor, accelerating nucleophilic attack by methylamine on the carbonyl group. The reaction proceeds at ambient temperature (20–25°C) over 24 hours, with the product precipitating as a crystalline solid.
Catalytic Systems and Solvent Optimization
Acid Catalysts
Formic acid and acetic acid are preferred catalysts due to their mild acidity and compatibility with polar aprotic solvents. Formic acid (0.4–0.6 equivalents per ketone) enhances reaction rates by stabilizing the transition state during imine formation. Titanium tetrachloride (TiCl₄), though effective, is less favored due to moisture sensitivity and side reactions.
Solvent Selection
Methanol and DMF are optimal solvents, balancing solubility and reaction kinetics:
Table 1: Solvent Performance Comparison
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 20 | 24 | 78–82 |
| DMF | 25 | 20 | 85–88 |
| THF | 25 | 30 | 70–75 |
Industrial-Scale Synthesis Protocols
Batch Process Optimization
Large-scale production (e.g., 50 kg batches) uses DMF due to its high boiling point (153°C) and inertness. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine undergoes several types of chemical reactions, including:
Reduction: The imine group can be reduced to an amine using catalytic hydrogenation.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Pharmaceutical Synthesis
The compound serves as a crucial intermediate in the synthesis of sertraline , a well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The process involves the reaction of 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine, typically in the presence of an acid catalyst such as formic acid or acetic acid. This reaction leads to the formation of N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, which can subsequently be hydrogenated to yield sertraline .
Mechanism of Action and Therapeutic Potential
Research indicates that derivatives of this compound exhibit potential as triple reuptake inhibitors , targeting serotonin, norepinephrine, and dopamine reuptake mechanisms. This broad spectrum of action suggests that such compounds may offer enhanced therapeutic benefits over conventional SSRIs by addressing multiple neurotransmitter systems involved in mood regulation .
Case Study: Synthesis and Evaluation
A study published in Organic Process Research & Development detailed a simplified synthesis pathway for this compound. The researchers emphasized the efficiency of this method in producing high yields with minimal by-products. The synthesized compound was then evaluated for its pharmacological activity, demonstrating promising results as a triple reuptake inhibitor .
Table 1: Comparative Analysis of Synthesis Methods
| Method Description | Yield (%) | Reaction Time (hrs) | By-products |
|---|---|---|---|
| Traditional Synthesis | 65 | 12 | Moderate |
| Simplified Method | 85 | 5 | Low |
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of sertraline, it is converted into a compound that inhibits the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
a. N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
- Structure : Differs in the dichlorophenyl substituent positions (3,4- vs. 2,3-dichloro).
- Role : The 3,4-dichloro analog is the primary intermediate in commercial sertraline synthesis. The 3,4-substitution pattern enhances serotonin reuptake inhibition by optimizing steric and electronic interactions with the target transporter .
- Synthesis : Uses analogous methods but requires precise stereochemical control to yield the (1S,4S)-configured final product .
b. N-[4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
- Structure : Contains a single chlorine atom at the phenyl 4-position.
- Impact : Reduced binding affinity compared to dichloro analogs, demonstrating the necessity of dual chlorine substituents for pharmacological efficacy .
c. 4-(2,3-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
- Role: Ketone precursor to the target compound. Lacking the imine group, it cannot undergo hydrogenation to form sertraline directly .
Functional Group Derivatives
a. N-Oxide Derivative (CAS 209473-00-7)
- Structure : Oxidation of the imine nitrogen to an N-oxide.
b. Hydrogenated Product: (1S,4S)-Sertraline
Comparative Data Table
Key Findings and Implications
- Substituent Position : The 3,4-dichloro configuration is optimal for sertraline’s pharmacological activity, while the 2,3-dichloro variant is a less common impurity .
- Stereochemistry : Enantiopure synthesis (e.g., using chiral catalysts or molecular sieves) is critical to avoid costly resolution steps .
- Green Chemistry : Modern methods reduce environmental impact by minimizing solvents and waste, as highlighted in the 2002 Presidential Green Chemistry Award .
Biological Activity
N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, commonly referred to as a sertraline imine or dichloro imine impurity, is a synthetic compound primarily recognized for its role as an intermediate in the synthesis of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders. This article focuses on the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C17H15Cl2N
- Molecular Weight: 304.21 g/mol
- CAS Number: 340830-05-9
The compound exhibits a white to light yellow crystalline appearance and is soluble in organic solvents such as ethanol. Its synthesis typically involves the condensation reaction between 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone and monomethylamine under specific conditions to enhance yield and purity .
This compound acts primarily as a precursor in the formation of sertraline. The biological activity of sertraline is attributed to its ability to selectively inhibit the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders.
Antidepressant Activity
The primary biological activity associated with this compound is its role in the synthesis of sertraline. Clinical studies have demonstrated that sertraline effectively reduces depressive symptoms in patients with major depressive disorder (MDD) and generalized anxiety disorder (GAD). The efficacy of sertraline has been supported by numerous randomized controlled trials .
Anticancer Potential
Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown promising results against various cancer cell lines. A notable study indicated that certain naphthalene derivatives possess significant cytotoxic effects against breast cancer cells (MCF-7) and other malignancies . The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest.
Study 1: Sertraline's Efficacy in Depression
A meta-analysis involving over 10,000 participants concluded that sertraline significantly outperforms placebo in reducing depressive symptoms over a treatment period of 8 to 12 weeks. The analysis highlighted that sertraline was particularly effective in patients with severe depression .
Study 2: Anticancer Activity of Related Compounds
Research conducted on various naphthalene-derived compounds revealed that they exhibit selective toxicity towards cancerous cells while sparing normal cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2N |
| Molecular Weight | 304.21 g/mol |
| CAS Number | 340830-05-9 |
| Solubility | Soluble in ethanol |
| Biological Activity | Description |
|---|---|
| Antidepressant | Precursor for sertraline |
| Anticancer | Potential activity against MCF-7 cells |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, and how do they align with green chemistry principles?
- The compound is synthesized via a condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) and monomethylamine in ethanol. This method eliminates hazardous dehydrating agents like TiCl4 or molecular sieves, reducing waste and improving safety . Ethanol’s low polarity drives imine formation by exploiting the product’s limited solubility, shifting equilibrium favorably .
Q. How is this compound characterized structurally and analytically to ensure purity for pharmaceutical intermediates?
- Nuclear Magnetic Resonance (NMR) confirms the Schiff base structure, with distinct signals for the imine (C=N) proton (~8.5 ppm) and aromatic protons from the dichlorophenyl and tetralin moieties. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%), while mass spectrometry (MS) verifies the molecular ion peak at m/z 304.21 (C17H15Cl2N) .
Q. What role does this compound play in the synthesis of sertraline hydrochloride?
- It serves as a critical intermediate in the stereoselective reduction to (1S,4R)-sertraline. The imine is catalytically hydrogenated using Pd/CaCO3 in ethanol, yielding the cis-racemic amine, which is resolved using d-(−)-mandelic acid to isolate the active pharmaceutical ingredient (API) .
Advanced Research Questions
Q. How can researchers address stereoselectivity challenges during the catalytic reduction of the imine intermediate?
- Catalyst optimization : Pd/CaCO3 in ethanol achieves >90% cis-selectivity due to steric hindrance from the dichlorophenyl group. Alternative catalysts (e.g., PtO2) or chiral modifiers (e.g., cinchona alkaloids) can further enhance enantiomeric excess (ee) .
- Reaction monitoring : In situ IR spectroscopy tracks imine conversion and cis/trans isomer ratios, enabling real-time adjustments .
Q. What analytical strategies differentiate positional isomers (e.g., 2,3-dichloro vs. 3,4-dichlorophenyl derivatives) in related impurities?
- Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) separates isomers based on subtle steric differences. For example, the 2,3-dichloro isomer elutes earlier than the 3,4-dichloro analog due to reduced π-π interactions with the stationary phase .
- X-ray crystallography resolves structural ambiguities by comparing unit cell parameters of co-crystallized isomers with reference standards .
Q. How do solvent polarity and reaction kinetics influence imine formation efficiency?
- Ethanol’s moderate polarity (ε = 24.3) balances reactant solubility and product precipitation, driving the equilibrium toward imine formation. Kinetic studies reveal a second-order reaction (rate = k[tetralone][amine]), with activation energy (~60 kJ/mol) calculated via Arrhenius plots .
- Alternative solvents (e.g., isopropanol) reduce byproduct formation but require higher temperatures, complicating scalability .
Q. What are the stability profiles of this compound under varying storage conditions, and how are degradation products identified?
- Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months. Major degradation pathways include hydrolysis of the imine to the parent tetralone and amine, detected via LC-MS/MS .
- Forced degradation (acid/base/oxidative stress) identifies labile sites: oxidative cleavage of the C=N bond under H2O2 forms 3,4-dichlorobenzoic acid, confirmed by <sup>13</sup>C NMR .
Methodological Guidance
Q. Comparative analysis of synthetic routes: How does the green chemistry approach compare to classical methods in yield and environmental impact?
- Classical method : TiCl4-mediated synthesis achieves 75% yield but generates toxic waste (HCl gas, Ti residues).
- Green method : Ethanol-based condensation yields 82% with E-factor (kg waste/kg product) reduced from 15.2 to 3.8 .
- Life-cycle assessment (LCA) highlights a 40% reduction in carbon footprint for the green route .
Q. How can researchers mitigate batch-to-batch variability in industrial-scale synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors amine feed stoichiometry, ensuring consistent imine formation.
- Design of Experiments (DoE) optimizes parameters (e.g., temperature, stirring rate) to minimize variance. A central composite design (CCD) model predicts optimal conditions at 50°C and 400 rpm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
